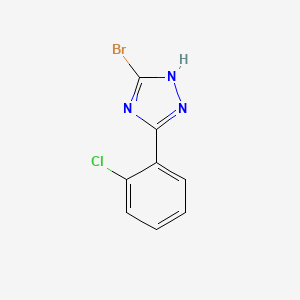

3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. According to the Chemical Abstracts Service registry, this compound is assigned the identification number 1279219-10-1, providing a unique identifier for chemical databases and literature searches. The IUPAC name explicitly describes the positional arrangement of substituents on the triazole ring, with the bromine atom occupying the 3-position and the 2-chlorophenyl group attached at the 5-position of the 1H-1,2,4-triazole core.

The compound's molecular formula C₈H₅BrClN₃ indicates the presence of eight carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms. The SMILES notation ClC1=CC=CC=C1C2=NC(Br)=NN2 provides a linear representation of the molecular structure, facilitating computational analysis and database searches. This notation clearly delineates the connectivity between the chlorinated phenyl ring and the brominated triazole moiety, emphasizing the specific substitution pattern that distinguishes this compound from other halogenated triazole derivatives.

The systematic identification of this compound also involves consideration of its tautomeric forms, as 1,2,4-triazoles can exist in multiple tautomeric states depending on the position of the hydrogen atom on the nitrogen-containing ring. The designation as 1H-1,2,4-triazole indicates that the hydrogen atom is attached to the nitrogen at position 1, although tautomeric equilibrium with the 4H-form may occur under certain conditions. This tautomeric behavior is particularly relevant for understanding the compound's chemical reactivity and intermolecular interactions in both solution and solid-state environments.

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound exhibits characteristic features associated with both the planar triazole ring system and the substituted phenyl group. Theoretical investigations of 1,2,4-triazole derivatives have demonstrated that these compounds maintain an essentially planar five-membered ring structure with all atoms in sp² hybridization, resulting in aromatic stabilization through the delocalization of six π electrons. The presence of three nitrogen atoms in the ring creates an electron-rich heterocyclic system that influences both the geometric parameters and the electronic distribution throughout the molecule.

Tautomeric analysis of 1,2,4-triazole derivatives reveals the existence of two primary tautomeric forms: the 1H-tautomer and the 4H-tautomer. Density functional theory studies have established that the 1H-tautomer is generally more thermodynamically stable than the 4H-form, particularly in substituted systems where electronic effects of substituents can influence the relative stability. For this compound, the electron-withdrawing nature of both the bromine atom and the chlorinated phenyl group is expected to stabilize the 1H-tautomeric form through electronic delocalization effects.

The molecular geometry is further characterized by the relationship between the triazole ring and the 2-chlorophenyl substituent. Crystallographic studies of related triazole derivatives have shown that the phenyl ring typically adopts a twisted conformation relative to the triazole plane, with twist angles ranging from approximately 4.94° to 12.65° depending on the specific substitution pattern. This geometric arrangement results from a balance between conjugative stabilization and steric repulsion between the substituents. The presence of the chlorine atom at the ortho position of the phenyl ring introduces additional steric considerations that may influence the preferred conformational geometry of the molecule.

The electronic structure of the compound is significantly influenced by the halogen substituents, which serve as electron-withdrawing groups that alter the electron density distribution within both the triazole ring and the phenyl group. Theoretical calculations using density functional theory methods have demonstrated that halogen substitution affects the frontier molecular orbital energies and atomic charges, ultimately influencing the chemical reactivity and intermolecular interaction patterns. The combination of bromine and chlorine substituents creates a unique electronic environment that distinguishes this compound from other members of the halogenated triazole family.

X-ray Crystallographic Analysis of Triazole Derivatives

Crystallographic analysis of halogenated 1,2,4-triazole derivatives has provided detailed insights into the solid-state structural features and intermolecular packing arrangements that characterize this class of compounds. Single-crystal X-ray diffraction studies of related triazole systems have revealed important structural parameters including bond lengths, bond angles, and torsion angles that define the molecular geometry. These investigations have established that substituted 1,2,4-triazoles typically crystallize in various space groups depending on the nature and position of the substituents, with common space groups including triclinic P-1 and monoclinic P2₁/c systems.

For compounds containing both triazole and phenyl ring systems, crystallographic analysis has demonstrated that the relative orientation between these aromatic moieties is a critical factor in determining the overall molecular conformation. Studies of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole, a structurally related compound, revealed that the triazole and phenyl rings are twisted relative to each other by an angle of 12.65°. This twist angle represents a compromise between maximizing π-π conjugation and minimizing steric interactions between the ring systems and their substituents.

The crystal packing arrangements of halogenated triazole derivatives are dominated by specific intermolecular interactions that include hydrogen bonding, halogen bonding, and π-π stacking interactions. Hirshfeld surface analysis has been employed to quantify the relative contributions of different contact types in the crystal structures. For halogenated triazole compounds, the most significant intermolecular contacts typically include H···H interactions (ranging from 34.9% to 39.6%), H···C contacts (20.5% to 24.0%), N···H interactions (12.2% to 13.6%), and Br···H contacts (approximately 13.2%). These interaction patterns reflect the electronic properties of the halogen substituents and their ability to participate in directional intermolecular bonding.

The crystallographic data also reveals important information about the molecular dimensions and geometric parameters of halogenated triazole derivatives. Unit cell parameters for related compounds show significant variation depending on the crystal system and space group, with cell dimensions typically ranging from 5.93 Å to 26.02 Å for different crystallographic axes. The molecular packing efficiency and crystal density are influenced by the size and electronegativity of the halogen substituents, with heavier halogens generally leading to more compact crystal structures due to stronger intermolecular interactions.

Comparative Structural Analysis with Halogen-Substituted Triazole Analogues

Comparative structural analysis of this compound with other halogen-substituted triazole analogues reveals important structure-activity relationships and systematic trends in molecular properties. The triazole family encompasses numerous halogenated derivatives, including 3-bromo-5-phenyl-1H-1,2,4-triazole, 3-bromo-5-chloro-1H-1,2,4-triazole, and 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole, each exhibiting distinct structural characteristics based on their specific substitution patterns. These compounds provide a systematic series for examining the effects of halogen substitution on molecular geometry, electronic properties, and intermolecular interactions.

The molecular weight progression among these analogues demonstrates the systematic increase in mass with additional substituents, ranging from 182.41 g/mol for the simplest dihalogenated derivative to 272.53 g/mol for the most highly substituted compound. This molecular weight variation directly correlates with changes in physical properties such as melting point, boiling point, and solubility characteristics, although specific thermodynamic data for this compound remains limited in the current literature.

The electronic effects of different halogen substitution patterns have been investigated through computational studies that examine frontier molecular orbital energies, atomic charges, and dipole moments. Electron-withdrawing substituents such as bromine and chlorine atoms significantly influence the electron density distribution within the triazole ring, affecting both the nucleophilic and electrophilic character of different positions on the molecule. The specific positioning of these substituents determines the overall electronic bias of the compound and its potential reactivity patterns in chemical transformations.

Tautomeric preferences among halogenated triazole derivatives show systematic dependencies on the nature and position of the substituents. Theoretical calculations have established that electron-withdrawing groups generally stabilize the 1H-tautomeric form over the 4H-alternative, with the magnitude of this preference depending on the specific electronic properties of the substituents. For compounds containing both bromine and chlorine substituents, the combined electron-withdrawing effect is expected to strongly favor the 1H-tautomer, resulting in reduced tautomeric equilibrium constants compared to unsubstituted or electron-donating substituted analogues.

The comparative analysis also extends to intermolecular interaction patterns observed in crystal structures of related compounds. Hirshfeld surface analysis has revealed that halogen-substituted triazoles exhibit characteristic contact patterns that reflect the electronic and steric properties of the substituents. The presence of multiple halogen atoms creates opportunities for halogen bonding interactions, which can significantly influence crystal packing arrangements and solid-state properties. These interactions are particularly important for understanding the physical properties and potential applications of these compounds in materials science and pharmaceutical development.

Properties

IUPAC Name |

5-bromo-3-(2-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCWQKLIWMURPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide and copper(I) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 3 serves as a primary site for nucleophilic substitution. Key reactions include:

A. Amination Reactions

Reaction with hydrazine hydrate under reflux conditions replaces bromine with an amino group, forming 3-amino-5-(2-chlorophenyl)-1H-1,2,4-triazole. This product is a versatile intermediate for further functionalization .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, reflux | 3-Amino-5-(2-chlorophenyl)-1,2,4-triazole | 45–66% |

B. Thiolation

Reaction with thiourea derivatives in alkaline media replaces bromine with thiol groups, yielding thiolated triazoles. These derivatives show enhanced biological activity .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

A. Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives. For example:

3-Bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole + 4-methoxyphenylboronic acid → 3-(4-methoxyphenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazole.

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 72–85% |

B. Buchwald-Hartwig Amination

Arylamines react with the brominated triazole to form N-aryl derivatives, useful in medicinal chemistry .

Cyclization and Heterocycle Formation

The triazole core participates in cyclocondensation reactions:

A. Thiadiazole Formation

Reaction with carbon disulfide (CS₂) in basic conditions generates fused thiadiazole-triazole heterocycles .

| Reagents | Product | Yield |

|---|---|---|

| CS₂, KOH, ethanol, reflux | 5-(2-Chlorophenyl)- triazolo[3,4-b] thiadiazole | 78% |

B. Thienyl-Triazole Hybrids

Multicomponent reactions with thiophene derivatives yield complex hybrids, such as 4-(5-bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-triazoles.

Functionalization of the Triazole Ring

A. Alkylation

The N1 nitrogen undergoes alkylation with alkyl halides. For example, reaction with 2-bromo-1-phenylethanone produces S-alkylated derivatives :

| Reagent | Conditions | Yield |

|---|---|---|

| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24h | 61% |

B. Acylation

Acetyl chloride reacts with the triazole’s NH group to form N-acetyl derivatives, enhancing solubility for pharmacological studies .

Synthetic Pathways to this compound

The compound is synthesized via two primary routes:

A. Diazotization-Bromination

-

Start with 5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine.

-

Diazotize with NaNO₂/HBr at −5°C.

-

Brominate with HBr under reflux to replace the amino group with bromine .

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | HBr, NaNO₂ | −5°C → RT | 82% |

| 2 | HBr, reflux | 20 min | 11g |

B. Cyclocondensation

-

React 2-chlorophenylacetic acid with thiosemicarbazide.

-

Cyclize with POCl₃ to form the triazole core.

Reactivity Trends and Challenges

-

Steric Hindrance : The 2-chlorophenyl group at C5 reduces reactivity at adjacent positions, favoring substitutions at C3 .

-

Electrophilicity : The bromine atom’s electrophilicity is enhanced by the electron-withdrawing triazole ring, facilitating SNAr reactions.

-

Stability Issues : Harsh conditions (e.g., strong acids) may degrade the triazole ring, necessitating mild reagents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazoles, including 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole, have shown promising antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentrations (MIC) for various triazole compounds against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3a | 8 | 16 |

| 3b | 4 | 8 |

| 3c | 2 | 4 |

These findings suggest that modifications to the triazole structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds derived from the triazole framework have been effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For example, a specific derivative exhibited an MIC of 0.25 µg/mL against A. fumigatus, indicating strong antifungal potential .

Anticancer Research

Recent studies have evaluated the anticancer activity of triazole derivatives on various cancer cell lines. Notably, compounds with specific substituents on the triazole ring have demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis revealed that certain modifications significantly improve antiproliferative effects .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of triazole derivatives. In vitro studies demonstrated that some compounds could inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). One study reported a reduction in TNF-α production by up to 60% at optimal concentrations .

Broader Applications

Beyond their medicinal uses, triazoles have applications in various fields:

- Agriculture : Triazoles are utilized as fungicides in crop protection due to their ability to inhibit fungal growth.

- Material Science : They are being explored for their properties in polymers and supramolecular chemistry.

- Corrosion Inhibition : Certain triazole derivatives serve as corrosion inhibitors in metal protection applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

- A study focusing on hybrid compounds combining triazoles with other pharmacophores showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting MIC values lower than traditional antibiotics .

- Another investigation assessed the anti-inflammatory effects of triazole derivatives on cytokine release, demonstrating significant activity that may contribute to therapeutic strategies for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

3-bromo-5-phenyl-1H-1,2,4-triazole: Similar structure but lacks the chlorophenyl group.

5-(2-chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.

Uniqueness

3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromine and chlorophenyl substituents, which can influence its reactivity and interactions with biological targets

Biological Activity

3-Bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antiangiogenic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring substituted with bromine and a chlorophenyl group. This specific arrangement contributes to its biological efficacy.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The introduction of halogen substituents such as bromine has been associated with enhanced antibacterial activity against various strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 5 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

Studies have shown that this compound exhibits moderate to high inhibitory effects on bacterial type II topoisomerases, which are critical targets for antibiotic development .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds similar to this compound have demonstrated promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Additionally, compounds with a similar structure have shown antiangiogenic properties—meaning they can inhibit the formation of new blood vessels that tumors need to grow .

Anti-inflammatory Effects

The anti-inflammatory activity of triazoles is another area of interest. In vitro studies have indicated that compounds like this compound can modulate cytokine release:

| Cytokine | Effect Observed |

|---|---|

| TNF-α | Decreased levels in treated cells |

| IL-6 | Reduced secretion |

These findings suggest that the compound may be beneficial in treating inflammatory diseases by reducing pro-inflammatory cytokines .

Case Studies and Research Findings

A notable study evaluated the toxicity and biological activity of several triazole derivatives in peripheral blood mononuclear cell cultures. The results indicated low toxicity across various concentrations and highlighted the potential of these compounds in therapeutic applications:

- Toxicity : Viable cell counts remained above 90% even at high doses (100 µg/mL).

- Biological Activity : Compounds showed significant inhibition of TNF-α release and other inflammatory markers.

Another study focused on the synthesis and evaluation of new triazole derivatives containing propanoic acid moieties. It was found that specific structural modifications led to enhanced anti-inflammatory and antimicrobial activities compared to their predecessors .

Q & A

Basic: What are the standard synthetic routes for 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole?

The synthesis typically involves multi-step heterocyclic reactions , starting with cyclocondensation of thiocarbazides or thiosemicarbazides with appropriate electrophiles. For example:

- Step 1 : Formation of a 1,2,4-triazole core via cyclization of 2-chlorophenyl-substituted precursors under acidic conditions.

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.

- Step 3 : Purification via column chromatography and characterization using HNMR, elemental analysis (CHNS), and LC-MS to confirm structure and purity .

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Use design of experiments (DoE) to systematically vary parameters:

- Variables : Temperature (70–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid).

- Response surface methodology (RSM) can model interactions between variables. For instance, higher yields (>85%) are achieved in DMF at 100°C with 10 mol% catalyst .

- Validate with HPLC purity checks and reproducibility tests across three batches .

Basic: What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 2-chlorophenyl, singlet for triazole protons).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 298/300 for Br/Cl isotopes).

- Elemental analysis : Ensure C, H, N, S, and halogen content aligns with theoretical values (±0.3% tolerance) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, the triazole ring’s N1–N2 bond length (1.32 Å) and Br–C3 bond (1.89 Å) confirm regiochemistry.

- Compare with density functional theory (DFT) -optimized structures to validate experimental data. Discrepancies >0.05 Å may indicate crystal packing effects .

Basic: What in vitro assays evaluate the antimicrobial activity of this compound?

- Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Agar diffusion : Measure inhibition zones (≥15 mm indicates potency).

- Minimum inhibitory concentration (MIC) : Values ≤25 µg/mL suggest potential for further development .

Advanced: How can molecular docking elucidate the mechanism of action against bacterial targets?

- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or β-lactamase.

- Docking software (AutoDock Vina) : Simulate binding to active sites. A docking score ≤−7.0 kcal/mol correlates with strong inhibition.

- Validate with enzyme inhibition assays (e.g., IC₅₀ for DHFR inhibition) .

Basic: How do substituents at the 4-position of the triazole ring influence bioactivity?

- Structure-activity relationship (SAR) studies : Compare analogues with methyl, phenyl, or alkylthio groups.

- Key trend : Bulkier groups (e.g., 4-phenyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Use logP calculations (e.g., ClogP ~2.5) to balance properties .

Advanced: What strategies mitigate contradictions in SAR data across different studies?

- Standardize assays : Use identical bacterial strains (e.g., ATCC 25923) and solvent controls (DMSO ≤1%).

- Multivariate analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., incubation time, inoculum size).

- Meta-analysis : Pool data from ≥5 independent studies to identify consensus trends .

Basic: What in vivo models assess the compound’s pharmacokinetics?

- Rodent studies : Administer 10 mg/kg intravenously; measure plasma concentration via LC-MS/MS at t = 0.5, 1, 2, 4, 8 h.

- Key parameters : Half-life (t₁/₂ ≥2 h), bioavailability (F ≥20%), and volume of distribution (Vd ~1 L/kg) indicate suitability for oral dosing .

Advanced: How can metabolite identification inform toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.